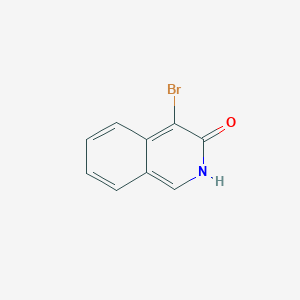

4-Bromoisoquinolin-3-ol

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical Biology and Medicinal Chemistry

Isoquinoline derivatives represent a vast and significant class of compounds that have garnered immense interest from researchers due to their diverse pharmacological activities. ontosight.ainih.govsemanticscholar.org These compounds are found in numerous natural products, most notably in alkaloids from plant species like the poppy (Papaveraceae) and barberry (Berberidaceae) families. amerigoscientific.comwikipedia.org The therapeutic potential of isoquinoline alkaloids has been recognized for centuries, with well-known examples including morphine and codeine for pain management, papaverine (B1678415) as a vasodilator, and berberine (B55584) for its antimicrobial and anti-inflammatory properties. amerigoscientific.comwikipedia.orgnih.gov

The structural framework of isoquinoline is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.gov This versatility has led to the development of synthetic isoquinoline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. nih.govwikipedia.orgwisdomlib.org The ability to readily modify the isoquinoline core at various positions allows chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of novel therapeutic agents. nih.gov

Overview of Research on 4-Bromoisoquinolin-3-ol

This compound is a specific synthetic derivative of isoquinoline that has emerged as a valuable building block in chemical research. Its structure is characterized by a bromine atom at the fourth position and a hydroxyl group at the third position of the isoquinoline ring. This particular arrangement of functional groups makes it a subject of interest for further chemical synthesis and biological investigation.

Research on this compound has primarily focused on its utility as a precursor for more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse substituents at this position. jptcp.com The hydroxyl group can also be modified, offering another avenue for structural diversification.

While direct biological studies on this compound itself are limited in publicly available literature, its importance lies in its role as a key intermediate. For instance, derivatives synthesized from 3-bromo isoquinolines have shown potential as analgesic and anti-inflammatory agents. jptcp.com Furthermore, the selective synthesis of 4-bromoisoquinolones, closely related structures, has been developed, highlighting the chemical accessibility and derivatization potential of this scaffold. researchgate.netgoogle.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| CAS Number | 36963-50-5 |

The data in this table is compiled from various chemical databases. nih.govchemicalbook.combldpharm.com

Propriétés

IUPAC Name |

4-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFWHUZLFZOBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611586 | |

| Record name | 4-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36963-50-5 | |

| Record name | 4-Bromo-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36963-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Biological Activity of Isoquinoline Derivatives

Pharmacological Profile of Isoquinoline (B145761) and Its Derivatives

The isoquinoline core is a key structural motif found in numerous natural alkaloids and synthetic compounds that exhibit significant pharmacological activities. This bicyclic aromatic heterocycle serves as a versatile scaffold for the development of therapeutic agents across various disease categories.

Anticancer and Antiproliferative Activities

Derivatives of isoquinoline are widely recognized for their potent anticancer properties, which are exerted through multiple mechanisms of action.

Inhibition of Cell Proliferation

Numerous isoquinoline derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. This effect is often achieved by interfering with cellular processes essential for tumor growth. For instance, certain palladium-based metallosupramolecular cages derived from bis-isoquinoline have shown significant cytotoxicity against cancer cell lines, in some cases exceeding the activity of the established chemotherapy drug cisplatin frontiersin.org.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many anticancer agents, including isoquinoline derivatives, exert their effects is through the induction of programmed cell death, or apoptosis. Naphthylisoquinoline alkaloids, for example, have been shown to induce apoptosis in breast cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS) nih.gov. Similarly, novel pyrazolo[3,4-h]quinoline derivatives can trigger a form of programmed cell death known as paraptosis in breast cancer cells, which is also linked to ROS production and endoplasmic reticulum stress nih.govmdpi.com.

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription, making them a prime target for cancer therapy. Inhibition of these enzymes leads to DNA damage and ultimately cell death. The 3-arylisoquinoline scaffold is a common feature in non-camptothecin topoisomerase I (topo I) inhibitors, establishing this class of compounds as a promising area for the development of new anticancer drugs nih.gov.

Antimicrobial Activities

The isoquinoline framework is also a source of potent antimicrobial agents, with derivatives showing activity against a range of pathogenic microorganisms.

Antibacterial Effects

New classes of alkynyl isoquinoline compounds have demonstrated strong bactericidal activity against a variety of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. The mechanism of these compounds appears to involve the perturbation of the bacterial cell wall and nucleic acid biosynthesis mdpi.com. Furthermore, the addition of halogen atoms like bromine to various heterocyclic structures, including flavonoids and quinoxalines, has been shown to significantly affect their antimicrobial properties nih.govnih.govmdpi.comdoi.org. This suggests that the bromo-substitution on the isoquinoline ring of 4-Bromoisoquinolin-3-ol could potentially contribute to antibacterial activity, though this remains to be experimentally verified.

Information on the Biological and Medicinal Properties of this compound is Not Available in Current Scientific Literature

An extensive review of scientific databases and scholarly articles has found no specific information regarding the medicinal chemistry and biological activity of the chemical compound this compound. While the broader class of isoquinoline derivatives has been the subject of significant research, data pertaining specifically to the 4-bromo substituted isoquinolin-3-ol is not present in the available literature.

Research into related compounds, such as various halogenated and substituted isoquinolines, has revealed a wide range of biological activities. Studies on "3-bromo isoquinoline derivatives" have suggested potential for analgesic and anti-inflammatory properties. jptcp.comjptcp.com Similarly, other research has investigated different isoquinoline derivatives for antifungal, antiviral, neuroprotective, and other therapeutic applications. nuph.edu.uaresearchgate.net

However, it is crucial to note that the specific position and nature of a substituent on the isoquinoline core can dramatically alter its biological effects. Therefore, extrapolating the activities of other isoquinoline compounds to this compound would be scientifically unfounded.

There is no available data to report on the following properties for this compound:

Antifungal Properties

Antiviral Properties (e.g., Anti-HIV)

Anti-inflammatory and Analgesic Potential

Neuroprotective and Neurological Applications

Modulation of Neuroinflammation and Oxidative Stress

Role in Neurodegenerative Diseases

Other Significant Biological Activities

Consequently, due to the absence of specific research on this compound, this article cannot provide the detailed findings and data tables as requested. Further experimental research would be required to determine the pharmacological profile of this specific compound.

Other Significant Biological Activities

Antimalarial Activity

The fight against malaria, a life-threatening disease caused by Plasmodium parasites, has seen the quinoline (B57606) and isoquinoline families play a crucial role. While research on this compound itself is not prominent, numerous studies have established the antimalarial potential of various isoquinoline derivatives. semanticscholar.orgnih.gov

Researchers have synthesized and evaluated novel series of isoquinoline derivatives that demonstrate promising activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, studies on isoquinoline phenyl and isoquinoline-triazole derivatives have identified compounds with significant antiplasmodial efficacy. researchgate.net One study highlighted an isoquinoline phenyl derivative (Compound 6) and an isoquinoline-triazole derivative (Compound 15) for their potent activity against the resistant K1 strain of the parasite. researchgate.net

These findings underscore that the isoquinoline core can serve as a valuable template for the development of new antimalarial agents. The mechanism for many quinoline-based drugs involves the inhibition of hemozoin biocrystallization in the parasite, a critical detoxification pathway.

Table 1: In Vitro Antimalarial Activity of Selected Isoquinoline Derivatives This table presents data for representative isoquinoline derivatives to illustrate the potential of the chemical class, as direct data for this compound was not available in the cited sources.

| Compound | Derivative Class | IC₅₀ vs. K1 strain (μM)¹ | IC₅₀ vs. 3D7 strain (μM)² | Resistance Index (K1/3D7) | Source |

|---|---|---|---|---|---|

| Compound 6 | Isoquinoline Phenyl | 1.91 ± 0.21 | 2.31 ± 0.33 | 0.83 | researchgate.net |

| Compound 15 | Isoquinoline-Triazole | 4.55 ± 0.10 | 36.91 ± 2.83 | 0.12 | researchgate.net |

Antihypertensive and Cardiovascular Effects

Isoquinoline alkaloids have a long history of use in traditional medicine for various ailments, including cardiovascular conditions. mdpi.com Modern pharmacological studies have confirmed that certain derivatives possess significant cardiovascular effects, including antihypertensive and antiarrhythmic actions. amegroups.cnnih.gov

Bisbenzylisoquinoline alkaloids, such as tetrandrine, have been shown to exhibit antihypertensive effects in both animal models and human patients. nih.gov The mechanism of action for some of these compounds involves calcium channel blockade. amegroups.cn Other studies have investigated tetrahydroisoquinoline alkaloids for their cardioprotective properties under hypoxic conditions, demonstrating their potential to preserve cardiac muscle function. clinicsearchonline.org Research from 1977 also documented the synthesis and antihypertensive activity of 1-amino-3,4-dihydroisoquinolines in rats. nih.gov These examples highlight the potential of the isoquinoline scaffold in the development of novel cardiovascular agents.

Enzyme Inhibition (e.g., CRTH2, α-glucosidase, phosphodiesterase-4, thymidine phosphorylase, cyclooxygenase enzymes)

Of particular interest in oncology is the enzyme thymidine phosphorylase (TP) . TP is identical to the angiogenic protein known as platelet-derived endothelial cell growth factor (PD-ECGF). nih.gov This enzyme is involved in the pyrimidine salvage pathway and its upregulation is associated with tumor angiogenesis, growth, and metastasis. nih.gov Inhibition of TP is therefore considered a viable strategy for developing anti-angiogenic cancer therapies. While studies have identified TP inhibitors among other chemical classes like quinoxaline derivatives, the pursuit of novel inhibitors often includes screening diverse heterocyclic scaffolds like isoquinolines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the isoquinoline class, SAR studies help elucidate the roles of different substituents and their positions on the core ring system. nih.govnuph.edu.ua

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents. The addition of various functional groups can alter a compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its ability to interact with biological targets. nuph.edu.ua SAR studies on various quinoline and isoquinoline analogs have shown that even minor structural modifications can lead to significant changes in potency and selectivity. nih.gov

For instance, in the related 4-aminoquinoline class of antimalarials, the presence of an electron-withdrawing group at the 7-position is considered essential for optimal activity. youtube.com This highlights the critical role that substitution patterns play in modulating the pharmacological profile of the heterocyclic core.

Positional Effects of Substituents (e.g., 3-position, 4-position)

The specific location of substituents on the isoquinoline ring is a key determinant of biological activity.

3-position: The 3-position of the isoquinoline ring is a common site for modification. The presence of a hydroxyl group at this position, as in this compound, results in an isoquinolin-3-ol or its keto tautomer, isoquinolin-3(2H)-one. This functionality can participate in hydrogen bonding, which is often a critical interaction in ligand-receptor binding.

4-position: Substitutions at the 4-position can significantly influence the molecule's interaction with its target. In the case of this compound, the bromine atom at this position can sterically and electronically modulate the properties of the adjacent hydroxyl group and the ring system itself. SAR studies on related heterocyclic compounds have demonstrated that substitutions at this position can be critical for potency.

Role of Specific Functional Groups

The functional groups attached to the isoquinoline scaffold are the primary drivers of its chemical properties and biological interactions.

Hydroxyl Group (-OH): The hydroxyl group at the 3-position is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is crucial for the specific recognition and binding of a molecule to its biological target, such as the active site of an enzyme or a receptor.

Bromine Atom (-Br): The bromine atom at the 4-position has several important characteristics. As a halogen, it is an electron-withdrawing group, which can alter the electron density of the isoquinoline ring system and affect its reactivity and metabolic stability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to binding affinity and selectivity. The presence of a halogen, like the essential 7-chloro group in the antimalarial drug chloroquine, can be a critical feature for high potency. youtube.com

In-depth Analysis of this compound in Medicinal Chemistry Fails to Yield Specific Data on Lead Optimization and Mechanism of Action

Despite extensive searches of scientific literature and chemical databases, specific research detailing the lead optimization, molecular interactions, and cellular pathway modulation of the chemical compound this compound remains unavailable. The highly specific nature of the requested information, structured around a detailed outline for medicinal chemistry and biological activity, suggests that such data may exist only in proprietary research or in publications not accessible through broad public searches.

The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with a wide array of biological activities, including anticancer and antimicrobial properties. The introduction of a bromine atom, as in this compound, is a common strategy in drug discovery. The halogen atom can serve as a handle for further chemical modifications (a process known as lead optimization) to improve a compound's potency, selectivity, and pharmacokinetic properties. It can also form specific halogen bonds with biological targets, potentially enhancing binding affinity.

However, for the specific compound this compound, public domain research that elaborates on these aspects is not currently available. The requested article structure, focusing on specific subsections of lead optimization, drug design strategies, molecular interactions, and cellular pathway modulation, could not be populated with scientifically accurate and verifiable data.

General strategies in the lead optimization of similar heterocyclic compounds often involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand which parts of the molecule are crucial for its biological effect. For this compound, this would involve creating analogues with substitutions at different positions on the isoquinoline ring or replacing the bromo or hydroxyl groups to see how activity changes.

Computational Modeling: Using techniques like molecular docking and pharmacophore modeling to predict how the compound might bind to a specific biological target, such as an enzyme or a receptor.

Investigations into the mechanism of action would typically explore:

Molecular Interactions: Identifying the precise biological target (e.g., a specific protein kinase, a receptor) and characterizing the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) at the molecular level.

Cellular Pathway Modulation: Determining how the compound affects signaling pathways within a cell after binding to its target. This could involve studying the upregulation or downregulation of key proteins in pathways related to cell proliferation, apoptosis, or inflammation.

While these are the standard approaches in medicinal chemistry, no published studies were found that apply them specifically to this compound. Research on related molecules, such as other substituted isoquinolines or isoquinolinones, does exist, but a strict adherence to the specified compound prevents the inclusion of that data. For instance, studies on other isoquinoline derivatives have identified them as inhibitors of enzymes like USP7 or as ligands for proteins like Cereblon, but this cannot be extrapolated to this compound without direct evidence.

Advanced Applications and Future Research Directions

Application in Materials Science

The isoquinoline (B145761) scaffold is a subject of growing interest in materials science due to its unique photophysical properties. While 4-Bromoisoquinolin-3-ol itself is primarily a synthetic intermediate, its derivatives are being explored for specialized applications.

The isoquinoline core structure is known for its fluorescent properties, making it an attractive scaffold for the development of chemical sensors. researchgate.net Researchers have successfully synthesized isoquinoline derivatives that function as colorimetric and fluorescent sensors for detecting specific metal ions. For instance, certain 3-aminoisoquinoline derivatives have been shown to act as simple mercury sensors. researchgate.net Other research has led to the development of isoquinolone-based fluorescent probes capable of detecting Hg2+ and Fe3+ ions with high selectivity and low detection limits, calculated at 8.12 nM and 5.51 nM, respectively. researchgate.net These sensors operate through mechanisms where the binding of a metal ion to the isoquinoline derivative causes a detectable change in fluorescence, such as emission quenching. researchgate.net The structural rigidity of some derivatives, like 1-(isoquinolin-3-yl)azetidin-2-one, contributes to high quantum yields, making them potentially useful as polarity-sensitive fluorescent probes or advanced functional materials. researchgate.net The 4-bromo substituent on the target compound serves as a convenient synthetic handle to attach various chelating groups, allowing for the tailored design of probes for a wide range of analytes.

Current research primarily focuses on the synthesis of this compound and its analogs via catalytic processes, rather than its use as a catalyst or ligand. Transition metals such as palladium, rhodium, and copper are instrumental in constructing the isoquinolone ring system. researchgate.netmdpi.com For example, palladium-catalyzed reactions are frequently employed for the cyclization of precursors to form the 4-bromo-substituted isoquinolone core. mdpi.com While the compound itself is not reported to be a catalytic agent, the broader class of bromo-isoquinolines can be used as precursors for synthesizing more complex ligands for applications in chemical biology and catalysis.

Integration with Combinatorial Chemistry for Library Synthesis

The true value of this compound in modern drug discovery lies in its role as a pivotal scaffold for combinatorial chemistry and the generation of compound libraries. The bromine atom at the C-4 position is a versatile functional group that can be readily modified through a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

This reactivity allows for the systematic and rapid diversification of the isoquinoline core. By coupling the scaffold with a wide array of boronic acids, alkynes, or amines, chemists can generate large libraries of analogs with diverse substituents. This approach is highly efficient for exploring the structure-activity relationship (SAR) of a compound series. For example, researchers have utilized bromo isoquinolone as a key starting material in combinatorial approaches, such as copper-catalyzed "click chemistry," to synthesize diverse libraries for SAR studies against viral targets. uni-saarland.de Similarly, nickel-catalyzed cross-coupling reactions have been used to functionalize 6-bromo isoquinolone, demonstrating the utility of the bromo- group as a handle for creating chemical diversity. acs.orgnih.govresearchgate.net This strategy was notably employed in the COVID Moonshot initiative, where bromo isoquinoline was used as a commercially available building block for the synthesis of potential SARS-CoV-2 Mpro inhibitors. biorxiv.org

Table 1: Cross-Coupling Reactions for Isoquinoline Library Synthesis

| Reaction Name | Reactant Type | Bond Formed | Reference |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters | C-C | |

| Sonogashira Coupling | Terminal Alkynes | C-C | |

| Buchwald-Hartwig | Amines/Amides | C-N | |

| Stille Coupling | Organostannanes | C-C |

Advances in Green and Sustainable Synthetic Methodologies

Traditional methods for synthesizing the isoquinoline ring often require harsh conditions, such as high temperatures and the use of strong acids. acs.org Recent advancements have focused on developing more environmentally friendly and sustainable synthetic routes. These "green" methodologies often employ advanced catalytic systems that operate under milder conditions, use safer solvents, and improve atom economy.

Key developments in the green synthesis of isoquinolones include:

Rhodium(III)-Catalyzed C-H Activation: Researchers have developed methods using a rhodium(III) catalyst to synthesize 3,4-unsubstituted isoquinolones from N-methoxybenzamides. chemistryviews.orgresearchgate.net These reactions can be performed at room temperature in biomass-derived ethanol, a green solvent, and avoid the need for stoichiometric external oxidants. chemistryviews.orgresearchgate.net

Heterogeneous Nanocatalysis: A novel and reusable nanocatalyst, consisting of copper(I) oxide decorated on hollow alumina (B75360) microspheres (Cu2O@MHAM), has been reported for the synthesis of isoquinolones. acs.org This method proceeds under solvent-free (neat) conditions and demonstrates superior green chemistry metrics, including a low E-factor (a measure of waste) and high reaction mass efficiency. acs.org The catalyst can be recovered and reused for multiple cycles without a significant loss of activity.

These advanced synthetic protocols not only make the production of this compound and its derivatives more efficient but also significantly reduce the environmental impact of their synthesis.

Emerging Therapeutic Areas for Isoquinoline Scaffolds

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. semanticscholar.org Derivatives of this compound are of significant interest for their potential to be developed into novel therapeutics for various complex diseases.

Table 2: Therapeutic Targets and Applications of Isoquinoline Derivatives

| Therapeutic Area | Specific Target / Mechanism | Research Findings | References |

|---|---|---|---|

| Oncology | HER2 Kinase Inhibition | Novel isoquinoline-tethered quinazoline (B50416) derivatives showed enhanced potency and selectivity for HER2 over EGFR, with potential for treating HER2-positive cancers like breast cancer. | nih.gov |

| IAP Inhibition | Synthesized isoquinoline derivatives were found to downregulate Inhibitor of Apoptosis Proteins (IAP), inducing apoptosis and inhibiting tumor growth in ovarian cancer models. | nih.gov | |

| XIAP Antagonism | Small molecules from Piper genus plants containing the isoquinoline scaffold were identified as potent XIAP antagonists, inducing apoptosis in cancer cells. | researchgate.net | |

| Nucleic Acid Binding | Isoquinoline alkaloids can bind to nucleic acids, modulating DNA stability and interfering with replication, repair, or transcription processes in cancer cells. | semanticscholar.org | |

| Infectious Diseases | Antifungal | Isoquinoline derivatives featuring an oxime moiety have shown promise as new antifungal agents, potentially by disrupting ergosterol (B1671047) biosynthesis in the fungal cell membrane. | bioengineer.org |

| Antiviral (KSHV) | Derivatives were developed to inhibit the interaction between the viral LANA protein and host DNA, which is critical for the latent persistence of Kaposi's sarcoma-associated herpesvirus (KSHV). | uni-saarland.de | |

| Antiviral (HIV) | Certain novel isoquinoline derivatives have demonstrated potent anti-HIV activity by acting as CXCR4 antagonists. | semanticscholar.org | |

| Metabolic Diseases | JNK1 Inhibition | Isoquinolone derivatives have been studied as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key drug target for the treatment of type 2 diabetes. | ccspublishing.org.cn |

| Other | Anti-inflammatory, Analgesic | The broad class of isoquinoline derivatives exhibits a wide range of pharmacological actions, including anti-inflammatory and analgesic effects. | semanticscholar.org |

Future Prospects in Drug Discovery and Development

The future of this compound in drug discovery is promising, primarily due to its utility as a highly adaptable chemical scaffold. The presence of the bromine atom is the key to its potential, providing a reactive site for extensive SAR exploration through modern synthetic techniques like combinatorial chemistry and parallel synthesis.

Future research will likely focus on several key areas:

Library Expansion for High-Throughput Screening: Leveraging the C-4 bromo position to create large, diverse libraries of isoquinoline derivatives. These libraries can be screened against a wide range of emerging biological targets, such as protein kinases (HER2, JNK1), viral proteins (LANA), and apoptosis regulators (IAPs), to identify novel hit compounds. uni-saarland.denih.govnih.govccspublishing.org.cn

Optimization of Lead Compounds: Once a hit is identified, the scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties. The ability to easily introduce different functional groups allows for fine-tuning of the molecule to improve its drug-like characteristics.

Application of Green Chemistry: The adoption of sustainable and efficient synthetic methodologies will be crucial. Green routes using catalysts like Rh(III) or reusable copper nanocrystals will facilitate the large-scale, cost-effective, and environmentally responsible production of isoquinolone-based drug candidates. chemistryviews.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromoisoquinolin-3-ol, and how can purity be optimized?

- Methodology :

- Direct bromination : Bromination of isoquinolin-3-ol derivatives using reagents like in polar solvents (e.g., DMF) under controlled temperatures (40–60°C) can yield this compound. Reaction progress should be monitored via TLC or HPLC to optimize yield .

- Post-synthetic purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

- Key considerations : Steric and electronic effects of the hydroxyl group at position 3 may necessitate regioselective bromination conditions.

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopic techniques :

- and : Assign peaks to confirm substitution patterns (e.g., aromatic protons adjacent to bromine show deshielding). Compare with computed NMR spectra for validation .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks (expected : 224.06 for ) .

- Supplementary analysis : X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Storage protocol : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or bromine displacement. Regular stability assays (HPLC) are recommended .

Advanced Research Questions

Q. How does the bromine substituent at position 4 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic insights :

- The bromine atom acts as a directing group, enabling palladium-catalyzed coupling with aryl boronic acids. Reaction efficiency depends on ligand choice (e.g., ) and solvent polarity (toluene/ethanol mixtures) .

- Challenges : Steric hindrance from the hydroxyl group at position 3 may reduce coupling yields. Computational modeling (DFT) can predict reactive sites and transition states .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Analytical framework :

- Meta-analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, IC protocols). Use statistical tools (ANOVA) to identify confounding factors .

- Dose-response reevaluation : Reproduce experiments with standardized concentrations (e.g., 1–100 µM) and controls to isolate compound-specific effects .

Q. What computational strategies are effective for studying the electronic effects of this compound in drug design?

- Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity with biological targets .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC data .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Root-cause analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.